

Minimizing undercutting of convex corners in TMAH etching

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Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489

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Technical Support Center: TMAH Etching

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the undercutting of convex corners during **Tetramethylammonium hydroxide** (TMAH) etching of silicon.

Frequently Asked Questions (FAQs)

Q1: What is convex corner undercutting in TMAH etching?

A1: Convex corner undercutting is a common phenomenon in anisotropic wet etching of silicon where the etching process proceeds faster at convex corners of a mask pattern compared to the straight edges. This leads to the erosion of the desired sharp corner, resulting in a distorted or rounded microstructure. This occurs due to the exposure of faster etching crystallographic planes at these corners.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: Why is it important to minimize convex corner undercutting?

A2: For many microelectromechanical systems (MEMS) and microfluidic devices, precise geometric control is critical for device performance. Undercutting can lead to dimensional inaccuracies, affecting the mechanical, electrical, or fluidic properties of the fabricated structures. For example, it can distort the shape of a seismic mass in an accelerometer or alter the geometry of a microfluidic channel.[\[1\]](#)[\[3\]](#)

Q3: What are the primary methods to minimize convex corner undercutting?

A3: The most common methods to minimize convex corner undercutting include:

- **Corner Compensation:** Adding extra geometric patterns at the convex corners of the mask design to sacrificially etch away, thus protecting the intended corner.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Modification of Etchant Composition:** Adding surfactants or other chemicals to the TMAH solution to alter the etching selectivity between different crystallographic planes.[\[4\]](#)[\[7\]](#)[\[8\]](#)
- **Process Parameter Optimization:** Adjusting the TMAH concentration and etching temperature to influence the etch rates of different crystal planes.[\[1\]](#)[\[4\]](#)
- **Electrochemical Control:** Applying an electrical potential during etching can influence the etch rates and reduce undercutting.[\[9\]](#)[\[10\]](#)

Troubleshooting Guide

Problem: Significant undercutting is observed at all convex corners, leading to rounded features.

Possible Cause	Suggested Solution
Lack of Corner Compensation	Implement corner compensation structures in your mask design. Common designs include squares, triangles, or beams oriented along specific crystallographic directions like $\langle 100 \rangle$ or $\langle 110 \rangle$. The size and shape of these structures depend on the etchant concentration, temperature, and desired etch depth. [4] [5] [6]
Inappropriate TMAH Concentration	<p>The concentration of TMAH significantly affects the etch rates of different crystal planes. For (100) silicon, 25 wt% TMAH is a commonly used concentration where the {311} planes are often responsible for undercutting.[4][6][11]</p> <p>Experiment with concentrations in the range of 10-25 wt% to find the optimal condition for your specific application.[4]</p>
High Etching Temperature	Higher temperatures generally increase the etch rate but can also accelerate undercutting. Try reducing the etching temperature. Common etching temperatures for TMAH range from 70°C to 90°C. [1] [9] [12]

Problem: Corner compensation structures are not fully protecting the convex corners.

Possible Cause	Suggested Solution
Incorrect Size or Shape of Compensation Structures	The dimensions of the compensation structures are critical and are a function of the etch depth. For deeper etches, larger compensation structures are required. Consult literature for empirical formulas or perform a design of experiments to determine the optimal size for your process. For 25 wt% TMAH, triangular shapes have been found to be optimal in some cases. [4]
Etchant Aging	The characteristics of the TMAH solution can change over time with use, which can affect the etching process. Using a fresh solution for critical etching steps is recommended.

Problem: Excessive footing or complex geometries at the base of etched features.

Possible Cause	Electrochemical Effects
Non-optimal Etching Potential	The electrochemical potential during etching can influence the formation of footing and undercutting. Applying a slight anodic potential (between the open-circuit potential and the passivation potential) can produce smoother sidewalls with no footing. [9] [10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on TMAH etching for minimizing convex corner undercutting.

Table 1: Effect of TMAH Concentration and Temperature on Convex Corner Undercutting

TMAH Concentration (wt%)	Temperature (°C)	Key Findings	Reference
10, 20, 25	Not Specified	Different concentrations were studied with and without surfactants.[4]	[4]
25	80	A maskless convex corner compensation technique was analyzed at this condition.[11]	[11]
25	90	Examined the influence of etching potential on corner undercutting.[9][10]	[9][10]
10.3	67.7	Found to be an effective condition for etching perfect convex corners with compensation.[1]	[1]

Table 2: Performance of Different Corner Compensation Techniques

Compensation Structure	TMAH Concentration (wt%)	Key Observations	Reference
Triangles, Squares, <110> and <100> beams	10, 20, 25	Triangular geometry was found to be optimal for surfactant-added 25% TMAH.[4]	[4]
<100> oriented beam	25	Used in a maskless compensation technique.[11]	[11]
<110> squares and <100> bars	25	<100> bar structures provide perfect convex corners, with the wide bar being more space-efficient. [6]	[6]

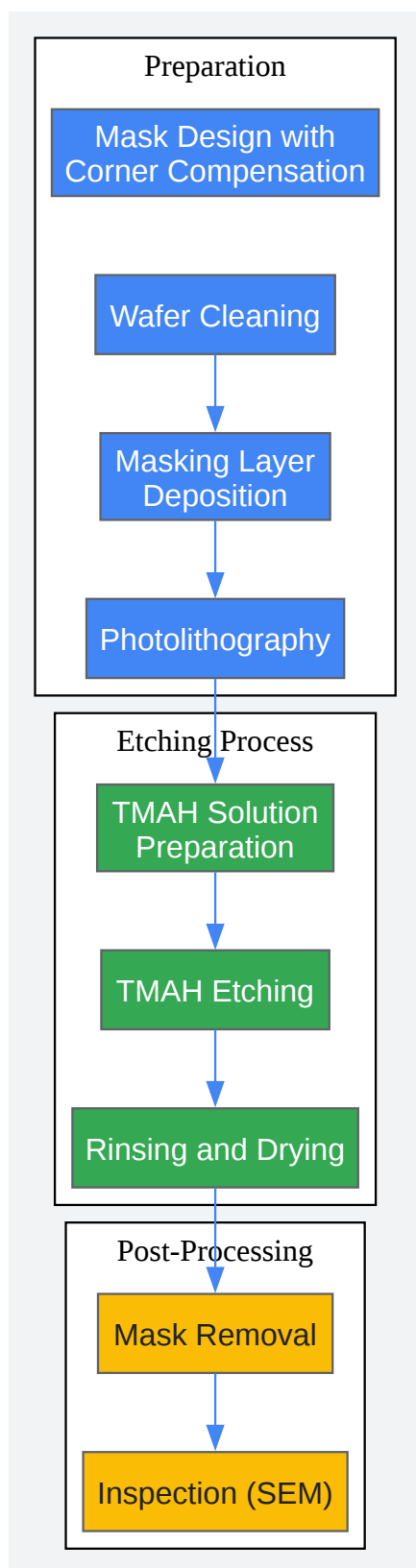
Experimental Protocols

Protocol 1: Basic TMAH Etching with Corner Compensation

- **Mask Design:** Design your photomask with appropriate corner compensation structures at all convex corners. The size of these structures should be calculated based on the desired etch depth and the specific TMAH solution parameters.
- **Wafer Preparation:** Start with a clean (100)-oriented silicon wafer.
- **Masking Layer Deposition:** Deposit a masking layer, such as silicon dioxide (SiO₂) or silicon nitride (Si₃N₄), using thermal oxidation or deposition techniques.
- **Photolithography:** Pattern the masking layer using standard photolithography to define the areas to be etched.
- **TMAH Solution Preparation:** Prepare a TMAH solution of the desired concentration (e.g., 25 wt%) in a temperature-controlled bath. Heat the solution to the desired etching temperature (e.g., 80°C).[12]

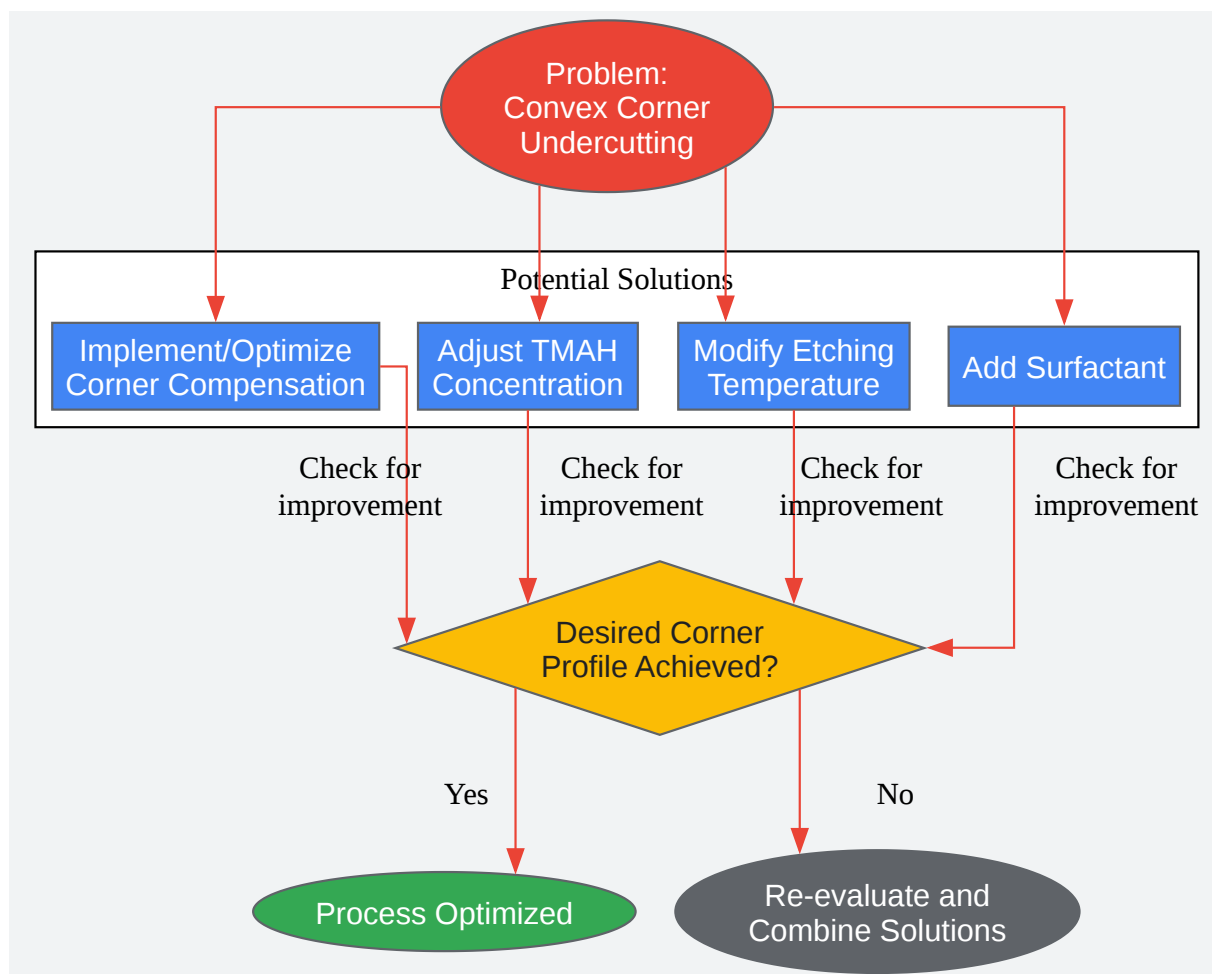
- Etching: Immerse the patterned wafer in the heated TMAH solution.^[13] The etching time will depend on the desired etch depth and the etch rate of your specific process. Gentle agitation can improve etch uniformity.^[13]
- Rinsing and Drying: After the desired etch depth is reached, remove the wafer from the TMAH solution and rinse it thoroughly with deionized (DI) water.^[13] Dry the wafer using a nitrogen gun or in an oven.
- Mask Removal: Remove the masking layer using an appropriate etchant (e.g., buffered oxide etch for SiO₂).

Visualizations



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Caption: Experimental workflow for TMAH etching with corner compensation.



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Caption: Troubleshooting logic for addressing convex corner undercutting.

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